Benzene, (2-methylcyclohexyl)-
Overview
Description
Benzene, (2-methylcyclohexyl)- is an organic compound with the following characteristics:
- Chemical Formula : C~12~H~18~
- IUPAC Name : 1,2-dimethylcyclohexa-1,3-diene
- Common Name : 2-methylcyclohexylbenzene
Synthesis Analysis
The synthesis of Benzene, (2-methylcyclohexyl)- involves introducing a methyl group onto the cyclohexane ring. One possible method is Friedel–Crafts alkylation, where benzene reacts with 2-methylcyclohexyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds as follows:
[ \text{Benzene} + \text{2-methylcyclohexyl chloride} \xrightarrow{\text{AlCl}_3} \text{Benzene, (2-methylcyclohexyl)-} + \text{HCl} ]
Molecular Structure Analysis
- Planarity : Benzene, (2-methylcyclohexyl)- adopts a planar hexagonal ring structure.
- Bond Lengths : All carbon-carbon bonds within the benzene ring have the same length (approximately 1.39 Å), intermediate between typical single and double bonds.
- Delocalization : The six π electrons in the benzene ring are delocalized above and below the plane, contributing to its stability.
Chemical Reactions Analysis
- Aromaticity : Benzene exhibits aromatic behavior due to its continuous conjugation of π electrons. It resists addition reactions typical of alkenes.
- Substitution Reactions : Benzene undergoes substitution reactions rather than addition reactions. For example, bromination with Br~2~/FeBr~3~ results in bromobenzene.
Physical And Chemical Properties Analysis
- Physical State : Benzene is a colorless liquid with a sweet smell.
- Melting Point : 5.53 °C
- Boiling Point : 80.1 °C
- Solubility : Soluble in alcohol, CHCl~3~, CCl~4~, diethyl ether, acetone, and acetic acid.
Safety And Hazards
- Occupational Safety : Benzene is a potential occupational carcinogen and is flammable.
- Health Effects : Exposure to benzene may cause leukemia.
Future Directions
Research on benzene derivatives continues to explore novel synthetic routes, improved safety measures, and applications in various fields.
properties
IUPAC Name |
(2-methylcyclohexyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVAFSNSJVCBTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495690 | |
Record name | (2-Methylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylcyclohexyl)benzene | |
CAS RN |
17733-68-5 | |
Record name | (2-Methylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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